![molecular formula C12H21F7O4Si B132374 3-(Heptafluoroisopropoxy)propyltriethoxysilane CAS No. 149838-19-7](/img/structure/B132374.png)
3-(Heptafluoroisopropoxy)propyltriethoxysilane
Overview
Description
3-(Heptafluoroisopropoxy)propyltriethoxysilane is a fluorinated silane compound . It is a clear liquid with an optimum concentration range of 1 to 5% . It is soluble in various solvents and serves as an additive in lubricants and other silicone products . The molecule is characterized by a central silicon atom surrounded by three ethoxy groups at the corners and a heptafluoro-2-propanyl group at the center .
Molecular Structure Analysis
The molecular formula of 3-(Heptafluoroisopropoxy)propyltriethoxysilane is C12H21F7O4Si . Its molecular weight is 390.37 g/mol . The molecule is characterized by a central silicon atom surrounded by three ethoxy groups at the corners and a heptafluoro-2-propanyl group at the center .
Chemical Reactions Analysis
3-(Heptafluoroisopropoxy)propyltriethoxysilane is highly reactive due to its electron-rich nature . It serves as a catalyst in diverse chemical reactions, facilitating the formation of polymers, coatings, and other materials by effectively breaking down reactant bonds .
Physical And Chemical Properties Analysis
3-(Heptafluoroisopropoxy)propyltriethoxysilane has a molecular weight of 390.37 g/mol . It has 0 hydrogen bond donor count, 11 hydrogen bond acceptor count, and 11 rotatable bond count . Its exact mass and monoisotopic mass are 390.10973282 g/mol . It has a topological polar surface area of 36.9 Ų . It has 24 heavy atom count and a complexity of 331 .
Scientific Research Applications
C12H21F7O4Si\text{C}_{12}\text{H}_{21}\text{F}_7\text{O}_4\text{Si}C12H21F7O4Si
and a molecular weight of 390.37 g/mol . It’s a versatile molecule with several intriguing applications across various scientific fields:Microarray Fabrication on Fused Silica Plates
Researchers have employed 3-(Heptafluoroisopropoxy)propyltriethoxysilane in the fabrication of microarrays on fused silica plates using laser-induced backside wet etching methods . These microarrays find applications in genomics, proteomics, and diagnostics.
Safety and Hazards
When handling 3-(Heptafluoroisopropoxy)propyltriethoxysilane, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .
Mechanism of Action
Target of Action
3-(Heptafluoroisopropoxy)propyltriethoxysilane is a fluorinated silane compound . Its primary targets are surfaces of materials where it is used to improve surface activity and wetting properties .
Mode of Action
The molecule is characterized by a central silicon atom surrounded by three ethoxy groups at the corners and a heptafluoro-2-propanyl group at the center . Its electron-rich nature imparts high reactivity, making it a good candidate for photoelectron microscopy or spectroscopy investigations . It serves as a catalyst in diverse chemical reactions, facilitating the formation of polymers, coatings, and other materials by effectively breaking down reactant bonds .
Biochemical Pathways
It is known to be involved in the formation of polymers, coatings, and other materials .
Pharmacokinetics
It is soluble in various solvents , which may influence its bioavailability.
Result of Action
It is known to improve the surface activity and wetting properties of materials , and facilitate the formation of polymers, coatings, and other materials .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(Heptafluoroisopropoxy)propyltriethoxysilane. For instance, it is recommended to avoid contact with the compound as it may cause skin and eye irritation . During its use, good ventilation conditions should be maintained, and appropriate protective equipment should be worn .
properties
IUPAC Name |
triethoxy-[3-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)propyl]silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21F7O4Si/c1-4-21-24(22-5-2,23-6-3)9-7-8-20-10(13,11(14,15)16)12(17,18)19/h4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVIJHAPWYUQIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCOC(C(F)(F)F)(C(F)(F)F)F)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21F7O4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379273 | |
Record name | 3-(Heptafluoroisopropoxy)propyltriethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Heptafluoroisopropoxy)propyltriethoxysilane | |
CAS RN |
149838-19-7 | |
Record name | 3-(Heptafluoroisopropoxy)propyltriethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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